molecular formula C6H3ClN2O4 B1585778 2-Chloro-3-nitropyridine-4-carboxylic acid CAS No. 353281-15-9

2-Chloro-3-nitropyridine-4-carboxylic acid

Cat. No.: B1585778
CAS No.: 353281-15-9
M. Wt: 202.55 g/mol
InChI Key: ADPCJMUNRPBSCO-UHFFFAOYSA-N
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Description

2-Chloro-3-nitropyridine-4-carboxylic acid is an organic compound with the molecular formula C6H3ClN2O4 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a nitro group at the third position, and a carboxylic acid group at the fourth position on the pyridine ring

Scientific Research Applications

2-Chloro-3-nitropyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.

    Industry: The compound is used in the production of agrochemicals and dyes, where its reactivity and functional groups are exploited.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitropyridine-4-carboxylic acid typically involves the nitration of 2-chloro-4-pyridinecarboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{2-Chloro-4-pyridinecarboxylic acid} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and acid concentration, are crucial for large-scale production.

Types of Reactions:

  • Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst. [ \text{this compound} + \text{H}_2 \rightarrow \text{2-Chloro-3-aminopyridine-4-carboxylic acid} + \text{H}_2\text{O} ]

  • Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions. [ \text{this compound} + \text{RNH}_2 \rightarrow \text{2-R-amino-3-nitropyridine-4-carboxylic acid} + \text{HCl} ]

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, thiols, and suitable solvents like ethanol or dimethylformamide (DMF).

Major Products:

    Reduction: 2-Chloro-3-aminopyridine-4-carboxylic acid.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Chloro-3-nitropyridine: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    2-Chloro-4-nitropyridine: The nitro group is positioned differently, affecting its reactivity and applications.

    3-Nitropyridine-4-carboxylic acid:

Uniqueness: 2-Chloro-3-nitropyridine-4-carboxylic acid is unique due to the combination of functional groups on the pyridine ring, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

2-chloro-3-nitropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)3(6(10)11)1-2-8-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPCJMUNRPBSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361045
Record name 2-chloro-3-nitropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353281-15-9
Record name 2-chloro-3-nitropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-nitropyridine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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